
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate, commonly known as TBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBAC belongs to the class of azepane derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
TBAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, TBAC has shown promising results as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, TBAC has been used as a tool compound to investigate the mechanism of action of several drugs and to develop new drugs with improved efficacy and safety profiles. In material science, TBAC has been used as a building block to synthesize novel materials with unique properties.
Mécanisme D'action
The mechanism of action of TBAC is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of receptors. TBAC has been shown to interact with several targets in the body, including the central nervous system, the immune system, and the cardiovascular system.
Biochemical and Physiological Effects:
TBAC has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the modulation of immune responses. TBAC has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several diseases associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TBAC has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, TBAC is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. TBAC is also a relatively new compound, and its properties and applications are still being explored, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of TBAC, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential applications in material science, and the development of new drug candidates based on its structure and properties. The study of TBAC can also provide insights into the mechanism of action of other azepane derivatives and their potential applications in various fields.
Méthodes De Synthèse
The synthesis of TBAC involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with but-3-en-2-ylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields TBAC in high purity. The synthesis of TBAC has been optimized in recent years, and several modifications have been made to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-6-12(2)16-13-8-7-10-17(11-9-13)14(18)19-15(3,4)5/h6,12-13,16H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFZORAHQFFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC1CCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
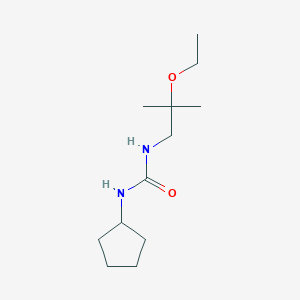
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)
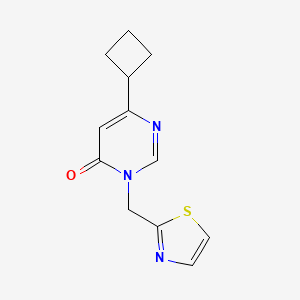
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
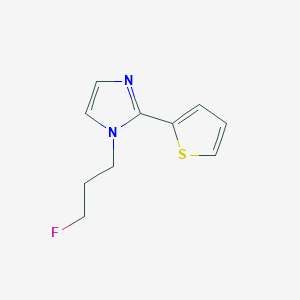
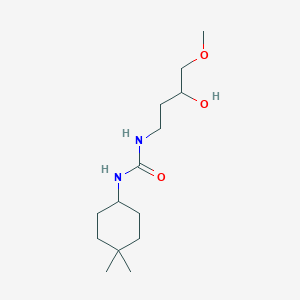
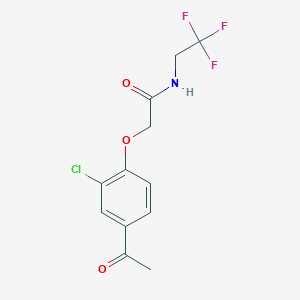
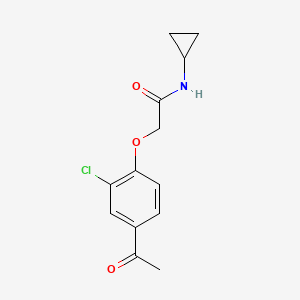
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)